3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile
Description
3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile is a complex organic compound that features a pyrrole ring, a benzonitrile group, and a cyano group
Properties
IUPAC Name |
3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8,17H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMINNKGNGVGT-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=CN2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C\C2=CC=CN2)/C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under reflux conditions with acid-mediated cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.
Scientific Research Applications
3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrole ring and cyano group can interact with biological molecules, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with methyl groups on the pyrrole ring.
3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with a formyl group on the pyrrole ring.
Uniqueness
3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile is unique due to its combination of a pyrrole ring, a benzonitrile group, and a cyano group. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
